(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Description
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino moiety, and a hydroxyl substituent on its propan-2-yl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of peptidomimetics and protease inhibitors . Its stereochemical integrity (S-configuration) and functional groups make it valuable for constructing enantioselective drug candidates. The Boc group enhances solubility and stability during synthetic procedures, while the methylamino and hydroxy groups enable further derivatization .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIRCKOYWMVKF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate typically involves the protection of amino acids followed by selective functional group transformations. One common method involves the use of tert-butyl carbamate as a protecting group for the amino functionality. The synthesis can be achieved through the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butyl carbamate.
Hydroxylation: The protected amino acid undergoes hydroxylation to introduce the hydroxy group.
Methylation: The hydroxylated intermediate is then methylated to introduce the methylamino group.
Final deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Key Observations :
- Methylamino vs. Benzylamino: The benzylamino analog (Compound 37) exhibits higher lipophilicity (logP ~2.8 vs. ~1.5 for methylamino), impacting membrane permeability .
- Stereochemistry : The R-configured analog in shows distinct NMR shifts (δ 1.31 ppm for CH₃ vs. δ 1.44 ppm in S-isomers), highlighting enantioselective synthetic challenges .
- Functional Group Diversity: Methoxy(methyl)amino groups () reduce nucleophilicity compared to primary amines, altering reactivity in coupling reactions .
General Procedure A (Common in ):
Starting Material: Boc-protected amino acid (e.g., Boc-L-Serine for hydroxyl-containing derivatives).
Activation : Use of coupling agents (e.g., HATU, DCC) or benzotriazole intermediates ().
Amidation : Reaction with methylamine or substituted amines (e.g., benzylamine in ).
Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
- Thermal Stability: Benzylamino derivatives (e.g., Compound 37) have higher melting points (105–106°C) due to crystalline packing .
- Optical Rotation : The S-configuration in the target compound results in a negative specific rotation, contrasting with positive values in R-isomers .
Biological Activity
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate, also known by its CAS number 90703-08-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- CAS Number : 90703-08-5
- Purity : Typically >95% in commercial preparations
The biological activity of (S)-tert-butyl carbamate derivatives is primarily attributed to their interaction with various biological targets. Research indicates that this compound may function as an inhibitor of specific enzymes and pathways involved in disease processes.
- Inhibition of Acetylcholinesterase : Some studies suggest that (S)-tert-butyl carbamate can inhibit acetylcholinesterase activity, which is crucial in the management of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, reducing oxidative stress markers in cellular models. This effect is particularly relevant in neuroprotection, where oxidative stress plays a significant role in neuronal damage.
- Anti-inflammatory Effects : Preliminary data indicate that (S)-tert-butyl carbamate may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Moderate inhibition observed | |
| Antioxidant Activity | Reduction in oxidative stress markers | |
| Anti-inflammatory | Decreased TNF-α production |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of (S)-tert-butyl carbamate on astrocytes exposed to amyloid-beta (Aβ) peptides, it was found that the compound reduced cell death and inflammation markers. The study utilized a scopolamine-induced model to assess the compound's efficacy in preventing Aβ aggregation and associated cytotoxicity. Results indicated a significant reduction in TNF-α levels and oxidative stress markers compared to control groups, suggesting potential therapeutic applications in Alzheimer's disease management .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various derivatives of tert-butyl carbamates, including (S)-tert-butyl carbamate. The study revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy against specific pathogens .
Q & A
Q. Advanced
Chiral auxiliaries : Use (S)-configured starting materials (e.g., L-amino acids) to retain stereochemistry .
Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
Optical rotation : Compare measured [α]₂₅ᴅ values with literature data (e.g., +15° to +25° for similar Boc-protected derivatives) .
Control side reactions : Avoid racemization by maintaining low temperatures (<0°C) during coupling steps .
How should researchers troubleshoot discrepancies in NMR data, such as unexpected splitting or missing peaks?
Q. Advanced
Impurity analysis : Check for residual solvents (e.g., DCM at δ 5.32 ppm) or unreacted starting materials via ¹H NMR .
Dynamic effects : Hydroxy and amide protons may exhibit broadening due to exchange with D₂O; deuterate the sample or use CD₃OD for sharper peaks .
Diastereomer formation : If stereochemical integrity is compromised, re-analyze using chiral columns or NOESY to confirm spatial arrangements .
Referencing : Cross-validate with published spectra of analogous compounds (e.g., tert-butyl carbamates with methylamide substituents) .
What strategies optimize Boc-deprotection efficiency while minimizing side reactions?
Q. Advanced
Acid selection : Use trifluoroacetic acid (TFA) in DCM (0.1 M, 2–4 hr) for rapid deprotection .
Scavengers : Add triisopropylsilane (TIS) or anisole to quench carbocation byproducts from Boc cleavage.
Workup : Neutralize TFA with cold diethyl ether precipitation or ion-exchange resins to isolate the deprotected amine .
Monitoring : Track completion via TLC (disappearance of Boc-related spots) or ninhydrin staining for free amines.
How can this compound be applied in protease inhibition studies, and what assay design considerations are critical?
Q. Advanced
Target selection : The methylamide and hydroxy groups suggest potential hydrogen-bonding interactions with proteases (e.g., cysteine proteases in ).
Inhibitor screening :
- Use fluorescence-based assays (e.g., Z-FR-AMC substrate hydrolysis) to measure IC₅₀ values.
- Compare with nitrile-containing analogs () to evaluate steric/electronic effects.
Structural analysis : Co-crystallize the compound with target proteases and refine structures using SHELXL (e.g., PDB deposition) .
What are the best practices for handling and storing this compound to ensure long-term stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
